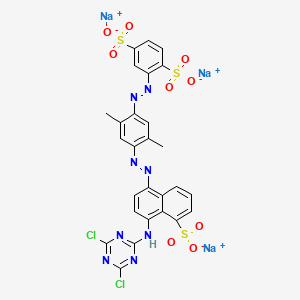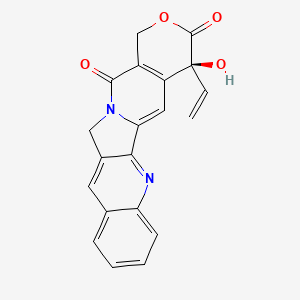
(20S)-18,19-Dehydrocamptothecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20S)-18,19-Dehydrocamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound has garnered significant attention due to its potent antitumor properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-18,19-Dehydrocamptothecin typically involves multiple steps, starting from camptothecin. The process includes selective dehydrogenation at the 18,19 positions. Common reagents used in this synthesis include oxidizing agents such as selenium dioxide or palladium catalysts under controlled conditions to achieve the desired dehydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: (20S)-18,19-Dehydrocamptothecin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can reverse the dehydrogenation, converting it back to camptothecin or other derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, palladium catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
(20S)-18,19-Dehydrocamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of dehydrogenation on alkaloid structures.
Biology: Investigated for its interactions with DNA and topoisomerase enzymes.
Medicine: Explored for its antitumor properties, particularly in the treatment of cancers such as colon, lung, and ovarian cancers.
Industry: Potential use in the development of new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
The primary mechanism of action of (20S)-18,19-Dehydrocamptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Camptothecin: The parent compound, known for its potent antitumor activity.
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness: (20S)-18,19-Dehydrocamptothecin is unique due to its specific dehydrogenation at the 18,19 positions, which enhances its stability and potency compared to other camptothecin derivatives. This structural modification also influences its interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H14N2O4 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(19S)-19-ethenyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H14N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h2-8,25H,1,9-10H2/t20-/m0/s1 |
Clé InChI |
BSKJBXMBXQAZIZ-FQEVSTJZSA-N |
SMILES isomérique |
C=C[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
SMILES canonique |
C=CC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




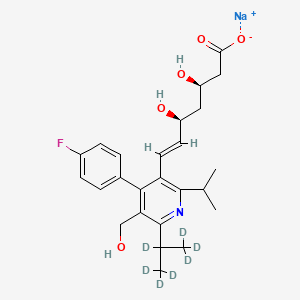
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
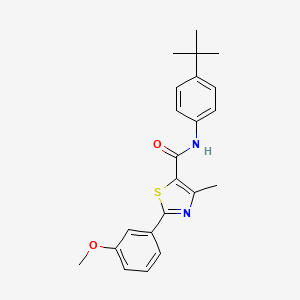


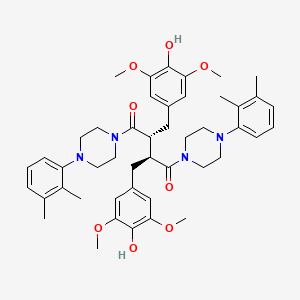
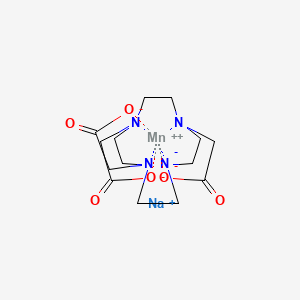

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

